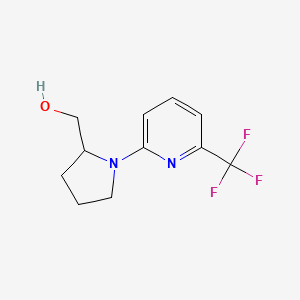

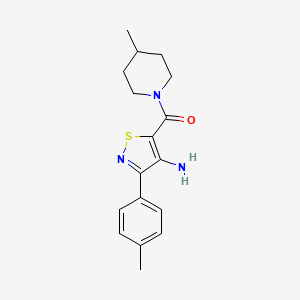

![molecular formula C20H23NO2S B2722702 5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 307513-73-1](/img/structure/B2722702.png)

5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is an adamantyl-based compound . Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .

Synthesis Analysis

A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The ester was reduced to alcohol, then subjected to successive hydrobromination and dehydrobromination, thus producing 4,9-divinyl diamantane .科学的研究の応用

Synthesis and Chemical Transformations

Adamantane derivatives are central to a variety of synthetic and transformational studies, serving as precursors or intermediates in the creation of structurally complex and biologically significant molecules. For example, the synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrate the potential for adamantane compounds in medicinal chemistry, highlighting their role in developing antiviral agents with specific structure-activity relationships (Füsun Göktaş et al., 2012). Similarly, the exploration of adamantane-containing compounds in the formation of stable carbocations through oxidative cleavage-cyclization processes showcases their utility in synthetic organic chemistry, providing pathways to novel oxaadamantane derivatives (Krasutsky et al., 2000).

Antimicrobial and Anti-inflammatory Properties

Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities, as seen in the synthesis, antimicrobial, and anti-inflammatory activity studies of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These studies reveal the potential of adamantane compounds as therapeutic agents against a range of bacterial and fungal pathogens, as well as their utility in treating inflammation (E. S. Al-Abdullah et al., 2014).

Photocycloaddition and Molecular Structure Studies

The study of photocycloaddition of fumaronitrile to adamantan-2-ones and the subsequent modification of face selectivity by inclusion in β-cyclodextrin and its derivatives provides insights into the stereochemical aspects of photocycloaddition reactions involving adamantane derivatives. These reactions are critical for understanding the chemical behavior of adamantane compounds under light-induced conditions, offering pathways to selectively modified adamantane-based structures (W. Chung et al., 1995).

Noncovalent Interactions and Crystallographic Analysis

The quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and QTAIM analysis exemplifies the importance of understanding the molecular structure and stability of adamantane derivatives. These studies not only reveal the intricate balance of intra- and intermolecular forces shaping the solid-state architecture of these compounds but also provide a foundation for designing molecules with tailored properties (A. El-Emam et al., 2020).

将来の方向性

Adamantane derivatives are promising in the field of drug design, with potential therapeutics for iron overload disease, neurological conditions, malaria, tuberculosis, and cancers . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

特性

IUPAC Name |

2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBKIUFJKUZUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Cyclopropoxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)

![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)

![N,N-diethyl-4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2722626.png)

![3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2722628.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)